molecular formula C16H10BrNO4 B15008283 2-(1,3-benzodioxol-5-ylmethyl)-5-bromo-1H-isoindole-1,3(2H)-dione

2-(1,3-benzodioxol-5-ylmethyl)-5-bromo-1H-isoindole-1,3(2H)-dione

Cat. No.: B15008283
M. Wt: 360.16 g/mol
InChI Key: NBZGUKLXNIRSLB-UHFFFAOYSA-N
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Description

2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains a benzodioxole moiety, which is a common structural motif in many biologically active molecules, and a brominated isoindole, which adds to its reactivity and potential utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts such as palladium or copper, and bases like cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium or copper catalysts, bases like cesium carbonate, and oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex molecules with extended conjugation .

Scientific Research Applications

2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and cytotoxicity.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The brominated isoindole can also participate in various biochemical reactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H10BrNO4

Molecular Weight

360.16 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-5-bromoisoindole-1,3-dione

InChI

InChI=1S/C16H10BrNO4/c17-10-2-3-11-12(6-10)16(20)18(15(11)19)7-9-1-4-13-14(5-9)22-8-21-13/h1-6H,7-8H2

InChI Key

NBZGUKLXNIRSLB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C3=O)C=C(C=C4)Br

Origin of Product

United States

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